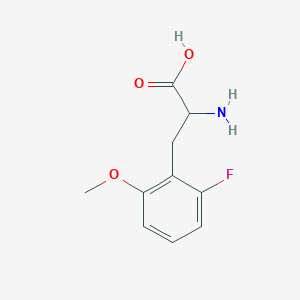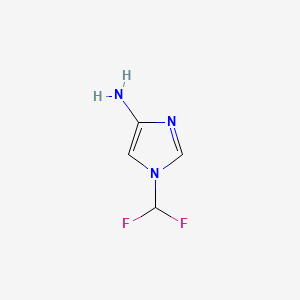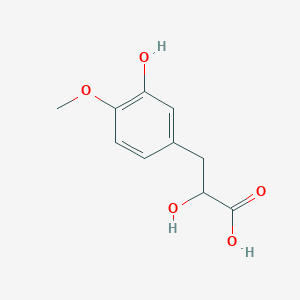
2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, also known as dihydroferulic acid, is an organic compound belonging to the class of hydroxycinnamic acids. It is a derivative of ferulic acid and is characterized by the presence of both hydroxyl and methoxy groups on its aromatic ring. This compound is notable for its antioxidant properties and is found in various plant-based foods.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of 2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid typically begins with ferulic acid.
Hydrogenation: Ferulic acid undergoes catalytic hydrogenation in the presence of a palladium catalyst to reduce the double bond, yielding dihydroferulic acid.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce the carboxyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C) for catalytic hydrogenation, lithium aluminum hydride (LiAlH4) for reducing carboxyl groups.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated aromatic rings or alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is used as a precursor for synthesizing various bioactive molecules. Its antioxidant properties make it a valuable compound for studying radical scavenging mechanisms.
Biology
In biological research, this compound is studied for its role in plant metabolism and its effects on human health. It is known to be a metabolite produced by gut microbiota, influencing various physiological processes.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to modulate oxidative stress pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and dietary supplements due to its antioxidant properties. It is also explored for its potential in food preservation and enhancement of nutritional value.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with free radicals, neutralizing them and preventing oxidative damage. It targets various molecular pathways, including the NF-κB pathway, which is involved in inflammation and immune response. By modulating these pathways, the compound exerts its antioxidant and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: The parent compound, known for its strong antioxidant properties.
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant activity.
Sinapic Acid: Contains additional methoxy groups, enhancing its antioxidant potential.
Uniqueness
2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to its specific structural features that confer distinct antioxidant properties. Its reduced form compared to ferulic acid provides different reactivity and stability, making it suitable for various applications where ferulic acid might not be as effective.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique properties and versatile reactivity make it a valuable compound for ongoing research and development.
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8,11-12H,5H2,1H3,(H,13,14) |
InChI Key |
UIQJPTIJLALAGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)
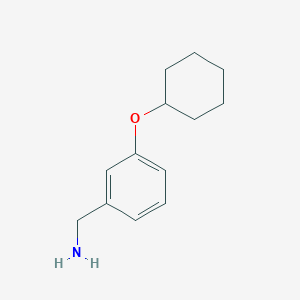

![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)


![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
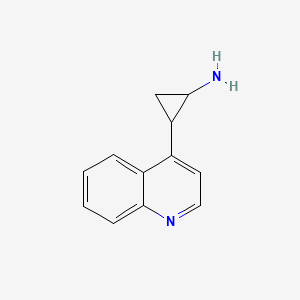
![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)
